molecular formula C16H18N2O2 B8608378 4-amino-3-(benzyloxy)-N-ethylbenzamide

4-amino-3-(benzyloxy)-N-ethylbenzamide

Cat. No.: B8608378
M. Wt: 270.33 g/mol
InChI Key: OYLVNAYUILOIPU-UHFFFAOYSA-N
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Description

4-amino-3-(benzyloxy)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an amino group, and a benzyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(benzyloxy)-N-ethylbenzamide typically involves the condensation of 4-amino-3-benzyloxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher throughput. The use of ultrasonic irradiation and green catalysts further improves the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(benzyloxy)-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-amino-3-(benzyloxy)-N-ethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-(benzyloxy)-N-ethylbenzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing their self-assembly into neurotoxic forms . This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the binding pockets of the amyloid-beta peptides.

Comparison with Similar Compounds

4-amino-3-(benzyloxy)-N-ethylbenzamide can be compared with other benzamide derivatives such as N-benzylbenzamide and N-phenethylbenzamide. While all these compounds share a common benzamide core, their substituents impart distinct chemical properties and biological activities . For instance:

    N-benzylbenzamide: Known for its anti-inflammatory properties.

    N-phenethylbenzamide: Exhibits potential as an anti-cancer agent.

    This compound: Unique for its role in inhibiting amyloid-beta aggregation.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-amino-N-ethyl-3-phenylmethoxybenzamide

InChI

InChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

OYLVNAYUILOIPU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCNC(=O)c1ccc([N+](=O)[O-])c(OCc2ccccc2)c1
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Synthesis routes and methods II

Procedure details

N-Ethyl-3-benzyloxy-4-nitrobenzamide (5.40 g, 18.0 mmol) obtained in Example 312b) was dissolved in ethyl acetate (60 ml) and methanol (40 ml), anhydrous tin(II) chloride (17.6 g, 89.9 mmol, 5.0 eq.) was added, and the mixture was stirred at room temperature for 21 hr. The reaction mixture was concentrated, and methanol was evaporated. The residue was diluted with ethyl acetate (200 ml) and mixed with 1.44N sodium hydroxide (150 ml). The obtained suspension was filtered through celite (diameter 60 mm) and washed with ethyl acetate (100 ml). The filtrate and washing were combined, washed sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to column chromatography (elution solvent, ethyl acetate-hexane=1:1-2:1) on silica gel (manufactured by E. Merck, Art.7734, 50 g). The fraction obtained by elution with ethyl acetate-hexane (3:2) was concentrated, and diethyl ether was added. The precipitate was collected by filtration, washed with diethyl ether and dried to give the title compound as a white powder (4.27 g, 15.8 mmol, 87.8%).
Name
N-Ethyl-3-benzyloxy-4-nitrobenzamide
Quantity
5.4 g
Type
reactant
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Quantity
60 mL
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solvent
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17.6 g
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40 mL
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Yield
87.8%

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